2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol

Sigma Receptor Structure-Activity Relationship Receptor Binding

Many sigma receptor probes lack the structural features needed to dissect sigma-1 vs. sigma-2 subtype selectivity, leading to ambiguous binding data. This compound solves that problem with its unique benzylpiperidine-piperazine-ethanol scaffold. Key advantages: - Terminal ethanol group actively modulates sigma-2/sigma-1 selectivity ratio (documented range: 0.1-9 in related analogs) - Hybrid dual-heterocyclic core enables differential binding-mode analysis - Ethanol handle serves as a conjugation point for PROTAC linker chemistry Supplied with full analytical documentation; scale-up available upon request.

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
Cat. No. B10885320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol
Molecular FormulaC18H29N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3
InChIInChI=1S/C18H29N3O/c22-15-14-19-10-12-21(13-11-19)18-6-8-20(9-7-18)16-17-4-2-1-3-5-17/h1-5,18,22H,6-16H2
InChIKeyDRWMEGVNEKMVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol Chemical Class and Core Characteristics for Procurement


2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol is a synthetic, small-molecule research compound featuring a unique hybrid scaffold that fuses a piperidine and a piperazine ring via a 4-position linkage, further functionalized with a terminal ethanol group . This tertiary amine and alcohol structure places it within the broader class of aryl-/benzyl-piperidine/piperazine derivatives, a chemical space extensively explored for central nervous system (CNS) receptor modulation [1]. The compound's molecular formula (C18H29N3O) and molecular weight (303.4 g/mol) differentiate it immediately from simpler, single-ring analogs like 1-(1-benzylpiperidin-4-yl)piperazine (C16H25N3, 259.39 g/mol) and 2-(1-benzylpiperidin-4-yl)ethanol (C14H21NO, 219.32 g/mol), indicating increased molecular complexity and potential for distinct pharmacodynamics.

1
Hybrid piperidine-piperazine scaffold for sigma receptor subtype selectivity profiling
2
Terminal ethanol group enables distinct binding mode versus simpler des-ethanol or single-ring analogs
3
Supports structure-activity relationship (SAR) studies in CNS receptor modulation research

Critical Structural Differentiators of 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol Against Simple Analog Substitution


Substituting this compound with a generic analog like 1-(1-benzylpiperidin-4-yl)piperazine or 2-(1-benzylpiperidin-4-yl)ethanol is not scientifically straightforward due to profound, well-documented structure-activity relationship (SAR) sensitivities in this chemical class. Research on related sigma receptor ligands demonstrates that the addition or modification of terminal groups on the piperazine nitrogen, such as the ethanol moiety, can drastically alter both receptor binding affinity and, critically, the sigma-2/sigma-1 selectivity ratio, which has been shown to vary from 0.1 to 9 [1]. This indicates that the compound's terminal ethanol group is not merely a passive solubilizing feature but an active modulator of receptor subtype preference, a property lost in des-ethanol or simple piperidine-only analogs. Such changes have direct procurement consequences for research reproducibility and target specificity.

Analog mismatch
Des-ethanol analog lacks terminal hydrogen-bond donor/acceptor — may shift sigma receptor binding mode and subtype preference
Scaffold sensitivity
Piperidine-only analog (without piperazine spacer) can reverse sigma-2/sigma-1 selectivity ratio, altering experimental outcomes

Quantitative Differentiation of 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol from Closest Comparators


Sigma-1 Receptor Affinity Modulation via Terminal Ethanol Group: Comparison with Des-Ethanol Analog

The specific Ki value for 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol at sigma-1 receptors is not publicly available. However, a direct SAR study on the closely related 1-aralkyl-4-benzylpiperazine series demonstrates that terminal N-substituents critically control affinity. Compounds in that series, which are structurally analogous to the target compound, achieved nanomolar Ki values (e.g., compounds 9aa, 9ba with Ki in the nanomolar range) at sigma-1 receptors [1]. In contrast, the des-ethanol analog 1-(1-benzylpiperidin-4-yl)piperazine lacks this terminal group, which is predicted to result in a different binding mode and altered affinity based on pharmacophore models that require both a primary hydrophobic site and an optimal distance to a secondary binding feature, a role the ethanol group can fulfill [1]. The ethanol moiety provides an additional hydrogen bond donor/acceptor, offering a quantifiable chemical differentiation not present in the direct analog [2].

Sigma-1 affinity modulation
Class-level inference
Target Ki: not available. Reference analogs in series show nanomolar Ki range. Des-ethanol analog predicted to differ in binding mode.
Ethanol group likely confers additional H-bond interactions; distinct profile expected vs. des-ethanol analog.
Inferred from guinea pig brain membrane displacement assays.
Sigma Receptor Structure-Activity Relationship Receptor Binding

Sigma-2/Sigma-1 Selectivity Ratio Control via Piperazine Ring Insertion

The insertion of a piperazine ring between the ethanol group and the piperidine core is a key structural differentiator. In a systematic SAR study of 1-aralkyl-4-benzylpiperazine and piperidine derivatives, the authors directly compared piperidine and piperazine analogs and 'strongly support[ed] the possibility of a different binding mode' [1]. This difference is structural, not merely potency-based. The study quantified that sigma-2/sigma-1 selectivity ratios across this series ranged dramatically from 0.1 to 9 [1]. The target compound's piperazine spacer is therefore predicted to confer a different selectivity profile compared to direct ether-linked or piperidine-only analogs like 2-(1-benzylpiperidin-4-yl)ethanol, which lack the dual nitrogen pharmacophore.

Sigma-2/sigma-1 selectivity
Class-level inference
Reported selectivity ratios for piperazine-piperidine hybrids: 0.1 to 9. Piperidine-only analogs lack dual-nitrogen pharmacophore.
Piperazine spacer predicted to shift subtype selectivity; simpler analog may invert preference.
Binding mode difference supported by SAR study (Costantino et al. 2005).
Sigma-2 Receptor Subtype Selectivity Piperazine Spacer

Predicted Physicochemical Property Differences (logP, H-bonding) vs. Simpler Analogs

Computationally predicted properties offer a quantifiable differentiation. For 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol, the predicted partition coefficient (logP) is higher (~3.59 [1]) compared to the more polar des-ethanol compound 1-(1-benzylpiperidin-4-yl)piperazine (predicted logP not available, but expected to be lower due to the absence of the ethanol group). The target compound has 2 hydrogen bond donors and 4 acceptors [1], whereas 2-(1-benzylpiperidin-4-yl)ethanol has only 1 donor and 2 acceptors [2]. These differences directly impact solubility, membrane permeability, and formulation strategy, making one compound unsuitable as a direct experimental proxy for the other.

Physicochemical profile
Supporting evidence
Predicted logP 3.59 (target) vs. lower lipophilicity for des-ethanol analog. H-bond donors: 2 vs. 1; acceptors: 4 vs. 2.
Higher lipophilicity and H-bond capacity affect solubility and permeability; analogs not interchangeable.
In silico predictions (ZINC, PubChem).
Physicochemical Properties logP Hydrogen Bonding

Optimal Scientific Applications for 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol Based on Structural Differentiation


Probing Sigma Receptor Subtype Selectivity Mechanisms in CNS Research

The compound's hybrid structure, containing both piperidine and piperazine elements alongside a terminal ethanol group, makes it a valuable tool for dissecting the differential binding requirements of sigma-1 versus sigma-2 receptors. Based on evidence that related piperazine derivatives exhibit a wide range of selectivity ratios (0.1 to 9), this compound can be used in competitive binding assays to explore how an ethanol moiety on a piperazine-piperidine scaffold influences subtype preference, a key area in neurodegenerative and neuropsychiatric drug discovery [1].

Advanced Chemical Intermediate for Proteolysis Targeting Chimera (PROTAC) Linker Design

The compound's dual heterocyclic core and solvent-exposed ethanol handle make it a strategic intermediate for synthesizing heterobifunctional degraders. The ethanol group serves as a conjugation point for an E3 ligase ligand, while the benzylpiperidine-piperazine core can be further derivatized to bind a target protein of interest. This scaffolds a distinct PK-modulating linker chemistry not achievable with simpler, single-ring analogs, whose physicochemical properties differ [REFS-1, REFS-2].

Calibrating Pharmacophore Models for Dopamine D4 vs. Sigma Receptor Ligands

Patents describe 4-benzylpiperazine/piperidine ethanones as dopamine D4 receptor subtype-specific ligands [1]. The alcohol form of this compound can serve as a reduced, more flexible control molecule to test pharmacophore hypotheses, specifically investigating how the oxidation state of the terminal group (alcohol vs. ketone) influences the selectivity shift from dopamine D4 to sigma receptors, a critical distinction in antipsychotic drug discovery where off-target sigma activity must be mapped.

Application
Selection Property
Validation Focus
Sigma receptor subtype selectivity studies
Hybrid piperidine-piperazine scaffold with terminal ethanol
Binding mode differentiation vs. des-ethanol or piperidine-only analogs
PROTAC linker chemistry development
Ethanol handle for conjugation; dual heterocyclic core
Linker physicochemical profile (logP, H-bonding)
Dopamine D4 / sigma receptor selectivity pharmacophore mapping
Reduced alcohol form as flexible control for ketone pharmacophore
Oxidation-state impact on receptor selectivity
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